

# HPLC method development for flavoxate hydrochloride analysis

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## Compound Focus: Flavoxate

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## Application Note: HPLC Analysis of Flavoxate HCl

This application note provides a consolidated overview of developed HPLC methods for the analysis of **Flavoxate** HCl in various matrices, including bulk drug, pharmaceutical formulations, and biological fluids.

### Introduction

**Flavoxate** hydrochloride (FLX) is a flavone derivative used as a strong smooth muscle relaxant for the symptomatic relief of urinary tract disorders [1] [2]. High-Performance Liquid Chromatography (HPLC) is a primary technique for its quantitative determination, stability studies, and metabolite tracking. This note summarizes validated HPLC methods to assist in quality control and research.

### Summary of Reported HPLC Methods

The table below summarizes the chromatographic conditions from key studies.

**Table 1: Chromatographic Conditions for Flavoxate HCl Analysis**

Parameter	Method 1: Bulk & Formulations [1]	Method 2: Metabolite in Urine [2]	Method 3: Stability-Indicating [3]	Method 4: With Moxifloxacin [4]
Column	Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm)	Phenomenex CN Column	BDS Hypersil Phenyl (250 mm x 4.6 mm, 5 µm)	Agilent Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile : 0.1% Formic acid (75:25, v/v)	Acetonitrile : 12 mM Ammonium Acetate (40:60, v/v, pH 4.0)	0.15 M SDS, 15% n-propanol, 0.3% TEA, 0.02 M H <sub>3</sub> PO <sub>4</sub> (pH 2.5)	Phosphate Buffer (50 mM, pH 5) : Methanol : Acetonitrile (50:20:30, v/v)
Flow Rate	0.8 mL/min	1.5 mL/min	Not specified	1.2 mL/min
Detection (λ)	218 nm	308 nm	325 nm	250 nm for FLX, 299 nm for MOX
Internal Standard	Ibuprofen	Not used	Not used	Valsartan
Retention Time	1.44 min (FLX), 3.50 min (IS)	< 3 min (MFA)	Not specified	Not specified
Application	Bulk & Tablets	Urine (MFA metabolite)	Stability-Indicating	Tablets (with Moxifloxacin)

## Detailed Experimental Protocols

**Protocol 1: Rapid Analysis in Bulk and Tablets [1]** This is a rapid, precise, and economical method suitable for routine quality control.

- **Materials & Reagents:**

- **HPLC System:** Agilent 1200 system with DAD detector or equivalent.
- **Column:** Eclipse C18 column (150 mm × 4.6 mm, 5 µm).
- **Chemicals:** HPLC-grade acetonitrile, formic acid (AR grade), and deionized water.
- **Standards:** **Flavoxate** HCl and Ibuprofen (Internal Standard).

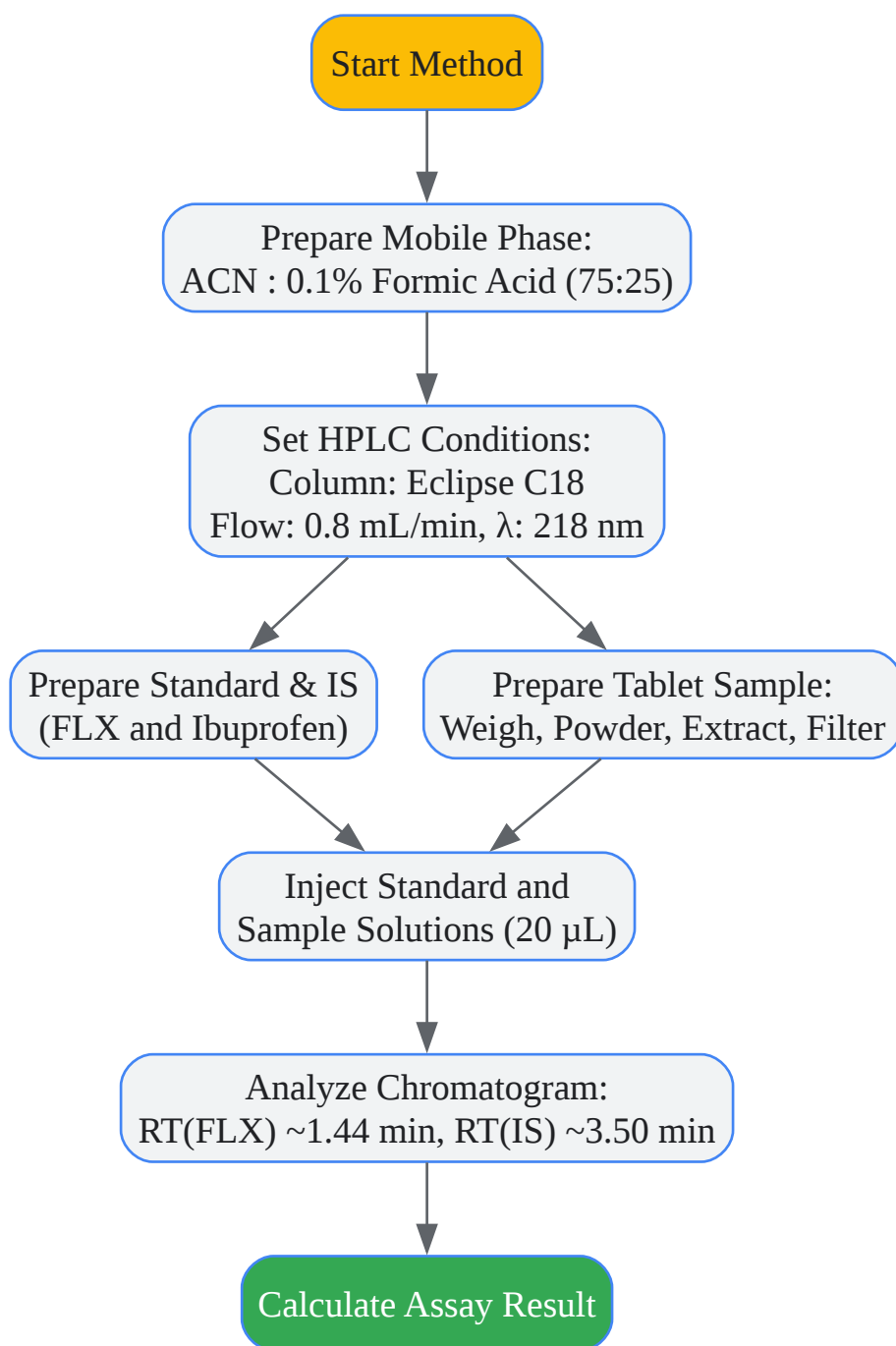
- **Preparation of Solutions:**

- **Mobile Phase:** Mix acetonitrile and 0.1% formic acid in water in a 75:25 (v/v) ratio. Filter through a 0.45  $\mu\text{m}$  membrane filter and degas.
- **Standard Stock Solution (1 mg/mL):** Accurately weigh 10 mg of FLX standard into a 10 mL volumetric flask. Dissolve and make up to volume with the mobile phase.
- **Internal Standard Solution (1 mg/mL):** Accurately weigh 10 mg of Ibuprofen into a 10 mL volumetric flask. Dissolve and make up to volume with the mobile phase.
- **Sample Preparation (Tablets):** Weigh and powder 20 tablets. Transfer a portion equivalent to 10 mg of FLX into a 10 mL volumetric flask. Add about 8 mL of mobile phase, sonicate for 10 minutes, cool, and dilute to volume. Filter through a 0.45  $\mu\text{m}$  nylon membrane.

- **Chromatographic Procedure:**

- Set the column temperature to ambient.
- Set the flow rate to 0.8 mL/min and the detection wavelength to 218 nm.
- Inject 20  $\mu\text{L}$  of the prepared standard and sample solutions.
- The typical runtime is about 5 minutes. The retention time of FLX is approximately 1.44 min, and Ibuprofen is about 3.50 min.

The logical workflow for this analysis is outlined below.



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**Protocol 2: Stability-Indicating Method Using Micellar Eluent [3]** This "green" method uses a micellar mobile phase to separate FLX from its degradation products.

- **Materials & Reagents:**

- **Column:** BDS Hypersil Phenyl column (250 mm x 4.6 mm, 5 μm).

- **Chemicals:** Sodium dodecyl sulphate (SDS), n-propanol, triethylamine (TEA), and orthophosphoric acid.
- **Preparation of Solutions:**
  - **Mobile Phase:** Prepare 0.15 M SDS in a mixture containing 15% n-propanol and 0.3% TEA. Adjust to pH 2.5 with 0.02 M orthophosphoric acid. Filter and degas.
  - **Standard and Sample Solutions:** Prepare solutions in the concentration range of 2.0–40.0 µg/mL using the mobile phase or an appropriate solvent.
- **Chromatographic Procedure:**
  - Equilibrate the column with the mobile phase.
  - Set the flow rate and detection wavelength to 325 nm.
  - Inject the solutions and record the chromatograms. This method effectively resolves FLX from its acidic, alkaline, oxidative, and photolytic degradation products.

**Protocol 3: Analysis of Metabolite in Human Urine [2]** This method quantifies 3-Methylflavone-8-Carboxylic Acid (MFA), the main active metabolite of FLX, in human urine.

- **Materials & Reagents:**
  - **Column:** Phenomenex CN column.
  - **Mobile Phase:** Acetonitrile and 12 mM Ammonium Acetate (40:60, v/v, pH 4.0).
- **Procedure:**
  - The flow rate is set to 1.5 mL/min with UV detection at 308 nm.
  - Urine samples can be injected directly without extraction.
  - The calibration curve is linear from 0.3–25 µg/mL for MFA, with a detection limit of 0.056 µg/mL.

## Method Validation Data

The developed methods have been validated as per ICH guidelines. Key validation parameters for two representative methods are summarized below.

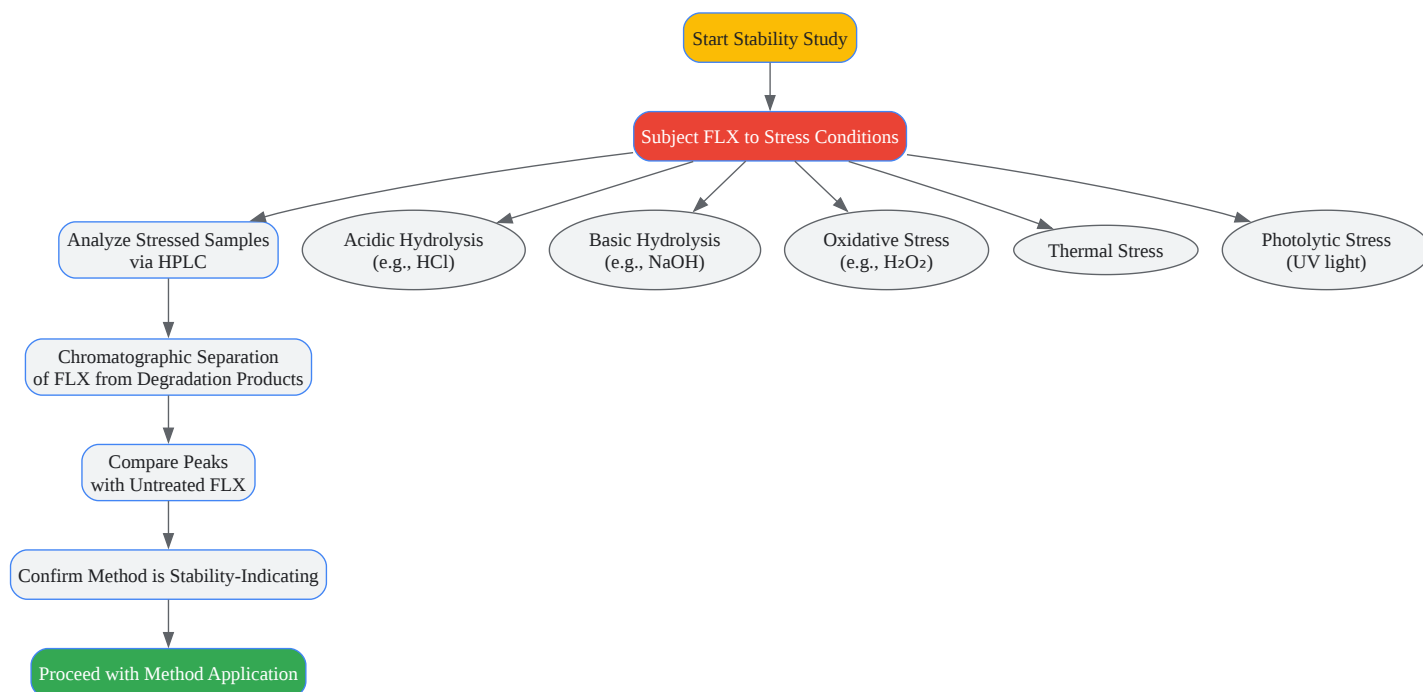
**Table 2: Method Validation Parameters**

Validation Parameter	Method 1: Bulk & Formulations [1]	Method 3: Stability-Indicating [3]
Linearity Range	1 – 250 µg/mL	2.0 – 40.0 µg/mL
Correlation Coefficient (r <sup>2</sup> )	0.9995	Not specified

| **Precision (% RSD)** | Intra-day: 0.05 – 0.43% Inter-day: 0.15 – 0.65% | Meets ICH criteria | | **Accuracy (% Recovery)** | 97.4 – 101.3% | 99.80 ± 1.41% | | **LOD** | 0.23 µg/mL | 0.40 µg/mL | | **LOQ** | 0.69 µg/mL | Not specified | | **Robustness** | Robust for minor changes in extraction time, mobile phase ratio, flow rate, and wavelength [1] | Meets ICH criteria |

## Analysis Workflow and Degradation Pathways

For stability testing, the general workflow involves forced degradation of the drug substance under various stress conditions, followed by analysis using the HPLC method to demonstrate its stability-indicating power.



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**Flavoxate** HCl is susceptible to hydrolysis, and its main hydrolysis product is 3-methylflavone-8-carboxylic acid (MFA) [2] [5]. The stability-indicating methods are designed to monitor this degradation.

## Conclusion

The compiled HPLC methods provide reliable and validated approaches for the analysis of **flavoxate** hydrochloride. The choice of method depends on the specific application:

- For **routine quality control** of bulk and tablets, the rapid method using a C18 column and formic acid mobile phase is highly recommended [1].
- For **stability studies**, the micellar liquid chromatographic method or other stability-indicating methods are most appropriate [3].
- For **pharmacokinetic and excretion studies**, the method for determining MFA in urine should be employed [2].

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